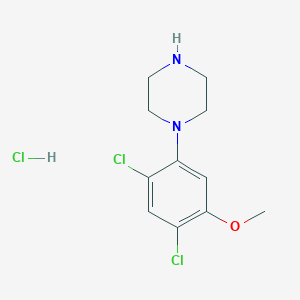
5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole is an organic compound with the molecular formula C7H7F5N2O. This compound is characterized by the presence of a pyrazole ring substituted with difluoromethoxy, dimethyl, and trifluoromethyl groups. It is a white solid that is soluble in organic solvents such as ethanol and dimethylformamide .
Vorbereitungsmethoden
The synthesis of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole typically involves organic synthesis reactions. One common method involves the reaction of 1-methyl-3-trifluoromethyl-4-chloromethyl-5-difluoromethoxy-1H-pyrazole with suitable reagents under controlled conditions . The reaction conditions often include the use of bases and solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets and pathways. For instance, in herbicidal applications, it inhibits several fatty acid elongation steps necessary for shoot formation and cell proliferation in plants. This interference with new plant growth occurs at the apical meristem and the coleoptile[7][7].
Vergleich Mit ähnlichen Verbindungen
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole can be compared with other similar compounds such as:
3-(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole: This compound shares a similar pyrazole structure but has different substituents, leading to variations in chemical properties and applications.
1-Methyl-3-(trifluoromethyl)-4-(chloromethyl)-5-(difluoromethoxy)-1H-pyrazole: This compound is a precursor in the synthesis of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole and has distinct reactivity due to the presence of a chloromethyl group.
Eigenschaften
Molekularformel |
C7H7F5N2O |
|---|---|
Molekulargewicht |
230.14 g/mol |
IUPAC-Name |
5-(difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H7F5N2O/c1-3-4(7(10,11)12)13-14(2)5(3)15-6(8)9/h6H,1-2H3 |
InChI-Schlüssel |
AGXPLJDEOKTGGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1C(F)(F)F)C)OC(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Amino)ethylthio]imidazo[1,2-a]pyridine](/img/structure/B8557765.png)
![2-ethyl-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8557772.png)
![N-[4-[(3-Bromophenyl)amino]-3-cyano-6-quinolinyl]butynamide](/img/structure/B8557776.png)






![6-Chloro-3-((1-methyl-1H-indazol-5-yl)methyl)imidazo[1,2-b]pyridazine](/img/structure/B8557814.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B8557830.png)
![4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]-3-methylphenol](/img/structure/B8557845.png)
